molecular formula C17H16F3N5O2 B14935218 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B14935218
M. Wt: 379.34 g/mol
InChI Key: CCSXUEXFRQMSRL-UHFFFAOYSA-N
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Description

This compound is a triazolopyridazine derivative featuring a methoxy substituent at the 6-position of the triazolopyridazine core and a trifluoromethylphenyl group attached via a butanamide linker.

Properties

Molecular Formula

C17H16F3N5O2

Molecular Weight

379.34 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C17H16F3N5O2/c1-27-16-9-8-14-23-22-13(25(14)24-16)6-3-7-15(26)21-12-5-2-4-11(10-12)17(18,19)20/h2,4-5,8-10H,3,6-7H2,1H3,(H,21,26)

InChI Key

CCSXUEXFRQMSRL-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the triazolopyridazine core, followed by the introduction of the methoxy group and the trifluoromethylphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazolopyridazine core or the phenyl ring are replaced with other groups. .

Scientific Research Applications

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Substituents Amide-Linked Group Reported Activity Source/Reference
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide 6-methoxy triazolopyridazine 3-(trifluoromethyl)phenyl Limited explicit data; inferred kinase inhibition based on scaffold similarity N/A (Target Compound)
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide 6-methoxy triazolopyridazine 4-pyridinyl-thiazol No explicit activity data; structural focus on thiazole-pyrindine hybrid
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide 6-(trifluoromethylbenzyl)sulfanyl 4-methylbenzamide Enhanced lipophilicity due to benzylsulfanyl group; potential CNS-targeting candidate
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide derivatives 6-methyl triazolopyridazine Varied aryl carboxamides/sulfonamides Moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli)

Key Observations:

Substituent Effects on Activity: The 6-methoxy group in the target compound may confer higher metabolic stability compared to the 6-methyl analogs in , which showed moderate antimicrobial activity . The trifluoromethylphenyl group enhances lipophilicity (logP ~3.5–4.0 estimated), favoring blood-brain barrier penetration relative to pyridinyl-thiazol analogs in .

Thiazole vs. Benzamide Linkers :

  • Compounds with thiazole moieties () exhibit rigid, planar structures that may improve target binding affinity but reduce solubility .
  • The flexible butanamide linker in the target compound balances conformational adaptability and solubility, a critical factor in oral bioavailability.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , where triazolopyridazine cores are functionalized via nucleophilic substitution or palladium-catalyzed coupling .

Biological Activity

The compound 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic derivative belonging to the class of triazole compounds. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and data.

Chemical Structure

The molecular formula of the compound is C16H17F3N6OC_{16}H_{17}F_{3}N_{6}O, with a molecular weight of approximately 392.34 g/mol. Its structure features a triazolo-pyridazine moiety, which is known for contributing to various biological activities.

Anticancer Activity

Research has indicated that compounds containing triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound may share similar mechanisms due to its structural similarities with other active triazole derivatives.

  • Case Study : A study evaluating the cytotoxicity of various triazole derivatives found that specific modifications in the triazole ring significantly enhanced their activity against cancer cell lines. The compound's unique trifluoromethyl and methoxy substitutions could potentially increase its lipophilicity and enhance cellular uptake, leading to improved anticancer efficacy .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the antimicrobial activity against a range of pathogens.

  • Research Findings : A comparative study on various triazole derivatives revealed that those with similar structural features exhibited effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound may exhibit comparable or superior activity due to its unique structural components .

Anti-inflammatory Properties

The anti-inflammatory effects of triazoles are well-documented, with many derivatives showing promise in reducing inflammation markers in vitro.

  • Mechanism of Action : It is hypothesized that triazoles inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition could lead to reduced production of prostaglandins and other inflammatory mediators .

Data Summary

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in MCF-7 cells
AntimicrobialInhibition against Staphylococcus aureus
Anti-inflammatoryReduction of inflammation markers

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